molecular formula C17H18FN3O B2788990 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile CAS No. 1359864-65-5

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile

Cat. No.: B2788990
CAS No.: 1359864-65-5
M. Wt: 299.349
InChI Key: UKHIRZGYJRWINB-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, a piperidine ring, and a carbonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Piperidine ring attachment: Nucleophilic substitution reactions where the piperidine ring is introduced.

    Carbonitrile group addition: This can be achieved through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial production methods often involve optimization of these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert the carbonyl group to a hydroxyl group.

    Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperidine ring and carbonitrile group contribute to the compound’s stability and reactivity, allowing it to interact with various enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

    Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.

    Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.

    Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-2-20-11-12(10-19)17(22)13-8-14(18)16(9-15(13)20)21-6-4-3-5-7-21/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHIRZGYJRWINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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